2-Methoxyethyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves multiple steps, including the formation of the tetrazolo[1,5-a]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Cyclization Reactions: Formation of the tetrazolo[1,5-a]pyrimidine core through cyclization of appropriate precursors.
Bromination: Introduction of the bromine atom at the 2-position of the phenyl ring.
Esterification: Formation of the carboxylate ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Application in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The specific mechanism of action for 2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXYETHYL 7-(4-BROMO-2-METHOXYPHENYL)-5-METHYL-1H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
- Other Tetrazolo[1,5-a]pyrimidine Derivatives
Uniqueness
The uniqueness of 2-METHOXYETHYL 7-(2-BROMOPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16BrN5O3 |
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Molecular Weight |
394.22 g/mol |
IUPAC Name |
2-methoxyethyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C15H16BrN5O3/c1-9-12(14(22)24-8-7-23-2)13(10-5-3-4-6-11(10)16)21-15(17-9)18-19-20-21/h3-6,13H,7-8H2,1-2H3,(H,17,18,20) |
InChI Key |
JJUYCXPSMMLRDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3Br)C(=O)OCCOC |
Origin of Product |
United States |
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